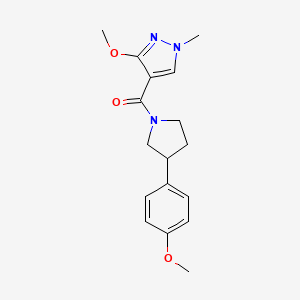

N1-((3-(间甲苯磺酰基)恶唑烷-2-基)甲基)-N2-苯乙基草酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

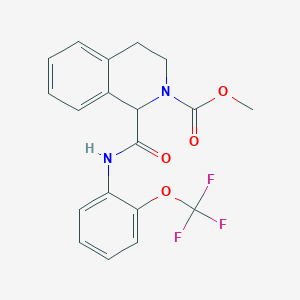

The compound N1-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)-N2-phenethyloxalamide is a derivative of oxazolidinone, a class of compounds known for their applications in organic synthesis and medicinal chemistry. Oxazolidinones serve as chiral auxiliaries and have been utilized in the synthesis of various amino acid derivatives and complex molecules.

Synthesis Analysis

The synthesis of oxazolidinone derivatives typically involves the condensation of optically active oxazolidin-2-ones with aldehydes and sulfonic acids. For instance, N-[1-(Phenylsulfonyl)alkyl]oxazolidin-2-ones are prepared by reacting oxazolidin-2-ones with aldehydes and benzenesulfinic acid, followed by conversion into N-acyliminium ions in the presence of titanium tetrachloride, which then react with allyltrimethylsilane . Although the specific synthesis of N1-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)-N2-phenethyloxalamide is not detailed in the provided papers, similar methodologies could be applied, adjusting the substituents to match the target compound.

Molecular Structure Analysis

The molecular structure of oxazolidinone derivatives is characterized by spectroscopic methods such as 1H-NMR, mass, and IR spectroscopy . These techniques allow for the determination of the structural features of the oxazolidinone ring and its substituents. The presence of the mesitylsulfonyl and phenethyl groups in the compound of interest would likely contribute to its unique chemical shifts and mass spectral peaks, which could be analyzed to confirm the structure.

Chemical Reactions Analysis

Oxazolidinone derivatives participate in various chemical reactions. For example, the N-acyliminium ions generated from oxazolidin-2-ones can undergo reactions with nucleophiles such as allyltrimethylsilane . Additionally, reactions with ammonia or methanol can lead to the formation of pyrrolin-2-one derivatives or methyl esters of unsaturated amino acids, respectively . The specific reactivity of N1-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)-N2-phenethyloxalamide would depend on the functional groups present and could be explored through experimental studies.

Physical and Chemical Properties Analysis

The physical and chemical properties of oxazolidinone derivatives are influenced by their molecular structure. The introduction of different substituents can affect properties such as solubility, melting point, and reactivity. For example, the presence of a mesitylsulfonyl group could increase the compound's hydrophobicity, while the phenethyl group might affect its boiling point and melting point. The specific properties of N1-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)-N2-phenethyloxalamide would need to be determined experimentally.

科学研究应用

抗菌活性

恶唑烷酮类化合物,N1-((3-(间甲苯磺酰基)恶唑烷-2-基)甲基)-N2-苯乙基草酰胺属于此类,因其有效的抗菌特性而备受关注。一项关于相关化合物 MRX-I 的研究表明,它对革兰氏阳性病原体具有很高的活性,骨髓抑制和单胺氧化酶抑制的可能性显着降低,强调了该类化合物在解决细菌耐药性问题中的实用性 (Gordeev, Yuan, 2014).

合成方法

研究表明,恶唑烷酮衍生物在合成化学中很有用,例如乙炔胺和 CO2 的 5-亚甲基-1,3-恶唑烷-2-酮的高效电化学合成。该过程突出了绿色化学方法,避免了有毒化学品和催化剂,这可能在未来的应用中涉及 N1-((3-(间甲苯磺酰基)恶唑烷-2-基)甲基)-N2-苯乙基草酰胺 (Feroci et al., 2005).

材料科学

在材料科学领域,恶唑烷酮已被探索作为锂离子电池的溶剂,研究了 3-甲基-2-恶唑烷酮 (MeOx) 与碳酸乙烯酯 (EC) 或碳酸二甲酯 (DMC) 的混合物。虽然此特定应用不直接涉及 N1-((3-(间甲苯磺酰基)恶唑烷-2-基)甲基)-N2-苯乙基草酰胺,但它强调了恶唑烷酮在先进材料应用中的更广泛潜力 (Gzara et al., 2006).

有机化学和催化

对恶唑烷酮的进一步研究包括它们在催化和有机合成中的作用。一项研究详细介绍了由钯催化的、水促进的顺序氧化氨基羰基化-环羰基化过程,导致 2-恶唑烷酮衍生物。此类创新方法突出了恶唑烷酮衍生物在合成有机化学中的多功能性,可能为 N1-((3-(间甲苯磺酰基)恶唑烷-2-基)甲基)-N2-苯乙基草酰胺在催化中的新应用铺平道路 (Gabriele et al., 2007).

属性

IUPAC Name |

N-(2-phenylethyl)-N'-[[3-(2,4,6-trimethylphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N3O5S/c1-16-13-17(2)21(18(3)14-16)32(29,30)26-11-12-31-20(26)15-25-23(28)22(27)24-10-9-19-7-5-4-6-8-19/h4-8,13-14,20H,9-12,15H2,1-3H3,(H,24,27)(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZSODZZMYZUMLQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCOC2CNC(=O)C(=O)NCCC3=CC=CC=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)-N2-phenethyloxalamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2,5-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2552929.png)

![7-(Hydroxymethyl)spiro[3.5]nonan-2-one](/img/structure/B2552934.png)

![4,4-dimethyl-1-thioxo-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-8-yl benzoate](/img/structure/B2552936.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-phenoxyacetamide hydrochloride](/img/structure/B2552938.png)

![2-{[1,3-dimethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinyliden]methyl}phenyl acetate](/img/structure/B2552939.png)

![2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(4-phenylbutan-2-yl)acetamide](/img/no-structure.png)

![3-(5-Chloro-2-methoxyphenyl)-1-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}urea](/img/structure/B2552947.png)

![2-[7-(azepan-1-ylsulfonyl)-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl]-N-cyclohexylacetamide](/img/structure/B2552951.png)